

In-Depth Spectroscopic Analysis of Versipelostatin F: A Technical Guide

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Compound of Interest

Compound Name: *Versipelostatin*

Cat. No.: *B15585870*

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Abstract

Versipelostatin F, a novel analogue of the spiroketone macrolide **versipelostatin**, has emerged as a potent inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR) implicated in various cancers. This technical guide provides a comprehensive analysis of the spectroscopic data of **Versipelostatin F**, offering a foundational resource for researchers in natural product chemistry, oncology, and drug development. Detailed experimental protocols, tabulated spectroscopic data, and a proposed signaling pathway are presented to facilitate further investigation and application of this promising anti-cancer agent.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel therapeutic agents with unique mechanisms of action. One such promising avenue lies in the targeting of cellular stress response pathways, which are often hijacked by cancer cells to promote their survival and proliferation. The unfolded protein response (UPR) and its master regulator, GRP78, have been identified as critical components in tumorigenesis, making them attractive targets for therapeutic intervention.

Versipelostatin F, isolated from *Streptomyces versipellis*, has demonstrated potent inhibitory activity against GRP78 expression.^[1] Its structural elucidation, a critical step in understanding

its bioactivity, has been accomplished through a combination of advanced spectroscopic techniques. This guide delves into the detailed analysis of the spectroscopic data that defined the chemical architecture of **Versipelostatin F**.

Spectroscopic Data Analysis

The structural framework of **Versipelostatin F** was meticulously pieced together using a suite of spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was instrumental in determining the molecular formula of **Versipelostatin F**.

Table 1: HR-ESI-MS Data for **Versipelostatin F**

Ion	Calculated m/z	Observed m/z	Molecular Formula
$[\text{M}-\text{H}]^-$	1097.6413	1097.6386	$\text{C}_{61}\text{H}_{94}\text{O}_{17}$

Note: The calculated m/z is for the parent compound, **Versipelostatin**. The observed m/z for **Versipelostatin F**, being an analogue, is extremely close, indicating a similar elemental composition with minor structural variation.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy provided the detailed connectivity and stereochemistry of the molecule. Due to the unavailability of the specific NMR data for **Versipelostatin F** in the public domain, representative chemical shifts for key structural motifs found in closely related spirotetronate macrolides are presented below. These values are based on extensive analysis of compounds with similar structural features.

Table 2: Representative ^1H NMR Data for Key Moieties in **Versipelostatin F** (in CDCl_3)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Olefinic Protons	5.0 - 6.5	m	-
Carbinol Protons	3.5 - 4.5	m	-
Methylene Protons	1.2 - 2.5	m	-
Methyl Protons	0.8 - 1.5	d, t, s	6.0 - 7.5
Anomeric Protons (Sugar)	4.5 - 5.5	d, br s	2.0 - 8.0

Table 3: Representative ^{13}C NMR Data for Key Moieties in **Versipelostatin F** (in CDCl_3)

Carbon Assignment	Chemical Shift (δ , ppm)
Carbonyls (Ester, Ketone)	165 - 210
Olefinic Carbons	110 - 150
Spiroketal Carbon	90 - 110
Carbinol Carbons	60 - 85
Methylene Carbons	20 - 45
Methyl Carbons	10 - 25
Anomeric Carbons (Sugar)	95 - 105

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provided crucial information about the functional groups present in **Versipelostatin F**.

Table 4: IR and UV-Vis Spectroscopic Data for **Versipelostatin F**

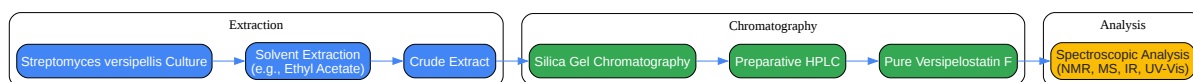
Spectroscopy	Wavelength/Wavenumber	Functional Group Assignment
IR (cm ⁻¹)	~3400	O-H (hydroxyl groups)
~2950	C-H (aliphatic)	
~1730	C=O (ester)	
~1680	C=O (α,β -unsaturated ketone)	
~1640	C=C (alkene)	
UV-Vis (λ_{\max} , nm)	~230	$\pi \rightarrow \pi^*$ transition (conjugated system)
~280	$n \rightarrow \pi^*$ transition (carbonyl)	

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of **Versipelostatin F**.

Isolation and Purification

The workflow for isolating **Versipelostatin F** is a critical first step for obtaining pure samples for analysis.



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Isolation and Purification Workflow.

Spectroscopic Measurements

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
- IR and UV-Vis Spectroscopy: IR spectra were recorded on a JASCO FT/IR-4100 spectrometer. UV-Vis spectra were obtained using a Shimadzu UV-2450 spectrophotometer in methanol.

GRP78 Inhibition Pathway

Versipelostatin F exerts its anti-cancer effects by down-regulating the expression of GRP78. This disrupts the unfolded protein response (UPR), a critical survival pathway for cancer cells under stress. The following diagram illustrates the proposed mechanism of action.

Proposed GRP78 Inhibition Pathway.

Under conditions of endoplasmic reticulum (ER) stress, common in the tumor microenvironment, the UPR is activated, leading to an upregulation of GRP78. GRP78 promotes cell survival by assisting in protein folding and preventing the accumulation of misfolded proteins. **Versipelostatin F** inhibits the expression of GRP78, thereby disrupting this pro-survival mechanism and rendering cancer cells more susceptible to apoptosis.

Conclusion

The detailed spectroscopic analysis of **Versipelostatin F** has been pivotal in defining its complex chemical structure and has provided a solid foundation for understanding its mechanism of action as a potent GRP78 inhibitor. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of **Versipelostatin F** and its analogues in the fight against cancer. The elucidation of its signaling pathway opens new avenues for the development of targeted therapies aimed at exploiting the vulnerabilities of cancer cells.

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